![molecular formula C14H21N3O B2380891 N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide CAS No. 851903-43-0](/img/structure/B2380891.png)
N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide, also known as DMPPA, is an organic compound with a wide range of applications in scientific research. It is a derivative of piperazine and is composed of a nitrogen-containing cyclic ring and two alkyl groups. DMPPA is a versatile molecule with numerous properties that make it suitable for a variety of research applications.
Scientific Research Applications
Biological Screening and Fingerprint Applications
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) derivatives have been explored for their biological activities. Studies reveal significant antibacterial, antifungal, and anthelmintic activities. These compounds also showed potential in latent fingerprint analysis, indicating their use in detecting hidden fingerprints on various surfaces (Khan et al., 2019).
Synthesis Processes
Research on the synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide describes practical processes, starting from basic components. This includes methods to remove unwanted by-products and to extract the active compound efficiently (Guillaume et al., 2003).
Antiarrhythmic Activity in Atrial Fibrillation
Ranolazine, a derivative of N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-[2-methoxyphenoxy]propyl)piperazin-1-yl]acetamide, has been investigated for its potential in treating atrial fibrillation. Pre-clinical and clinical studies suggest its antiarrhythmic activity, although further research is needed to fully understand its efficacy (Hancox & Doggrell, 2010).
Receptor Affinity Studies
A series of N-(arylpiperazinyl)acetamide derivatives have been synthesized and evaluated for their binding affinities to serotonin and dopamine receptors. These studies help determine structural features responsible for receptor affinity, contributing to the development of potential therapeutic agents (Żmudzki et al., 2015).
Radioligand Development for PET Imaging
Research on N1-(2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)[carbonyl-11C]benzoyl]hexahydro-4-pyridinyl}piperazino)acetamide ([11C]R116301) has developed it as a promising radioligand for PET imaging of central neurokinin(1) receptors. This work is crucial for visualizing these receptors in vivo (Van der Mey et al., 2005).
Powder Diffraction Data for Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, characterized by X-ray powder diffraction, have been identified as potential pesticides. This study provides critical data for the development of new pesticidal compounds (Olszewska et al., 2011).
Spectroscopic and Quantum Mechanical Study
A detailed spectroscopic and quantum mechanical study of N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide has been conducted. This research enhances understanding of molecular structure, electronic characteristics, and potential applications in biological systems (George et al., 2018).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-piperazin-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-4-3-5-13(12(11)2)16-14(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBWCYZYAXQOBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCNCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide |
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